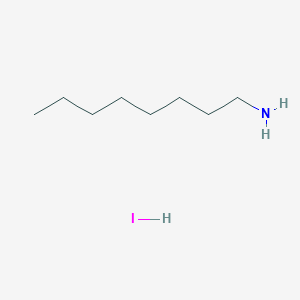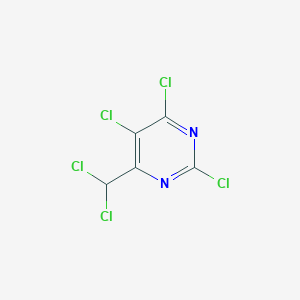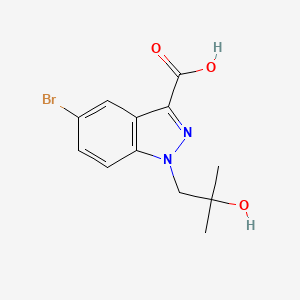![molecular formula C14H19N3O2 B6305929 tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98% CAS No. 2103352-80-1](/img/structure/B6305929.png)
tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (also known as tert-butyl 7-(dimethylamino)pyrrolo[2,3-c]pyridine-1-carboxylate or tert-butyl 7-(dimethylamino)pyrrolo[2,3-c]pyridine-1-carboxylic acid) is an organic compound with the formula C11H17N2O2. It is a white solid that is soluble in organic solvents. It is widely used in scientific research due to its unique properties, such as its ability to act as a catalyst in various reactions.
Mécanisme D'action
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate acts as a catalyst in various reactions due to its ability to form a complex with the reactant. This complex then facilitates the reaction by stabilizing the transition state and increasing the reaction rate.
Biochemical and Physiological Effects
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has been found to have no toxic effects in animals, and thus is considered safe for use in scientific research. However, it has been found to have some potential anti-inflammatory effects in mice, although the mechanism of action is not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several advantages for use in laboratory experiments. It is a stable compound that is easy to store and handle. It is also a highly effective catalyst, making it ideal for use in a variety of reactions. However, it is also limited in that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
Given its unique properties, there are a number of potential future directions for the use of tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. These include its use as a catalyst in the synthesis of new pharmaceuticals and agrochemicals, as well as its use in the synthesis of new polymers and nanomaterials. In addition, it could be used in the development of new anti-inflammatory drugs, as well as in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new materials for use in fuel cells and other energy storage applications.
Méthodes De Synthèse
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl pyrrolo[2,3-c]pyridine-1-carboxylate with dimethylamine in the presence of an acid catalyst. The resulting product is then reacted with tert-butyl bromide in the presence of a base catalyst to give the desired product.
Applications De Recherche Scientifique
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has been used in a wide range of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of organometallic compounds, such as iron and cobalt complexes. In addition, it has been used in the synthesis of polymers and nanomaterials.
Propriétés
IUPAC Name |
tert-butyl 7-(dimethylamino)pyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-9-7-10-6-8-15-12(11(10)17)16(4)5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKZYGKSKWVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)







